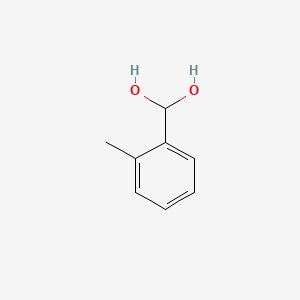

Methanediol, (2-methylphenyl)-

Description

General Principles of Geminal Diol Formation and Hydration Equilibria

Geminal diols, or gem-diols, are primarily formed through the nucleophilic addition of water to the carbonyl group of an aldehyde or a ketone. fiveable.meorgoreview.com This reaction, known as hydration, is a reversible process that establishes an equilibrium between the carbonyl compound and its corresponding gem-diol. fiveable.melibretexts.org

The position of this equilibrium is highly dependent on several factors:

Nature of the Carbonyl Compound : Aldehydes are generally more prone to forming stable hydrates than ketones. orgoreview.com This is attributed to the presence of two electron-donating alkyl groups in ketones, which stabilize the electrophilic carbonyl carbon more effectively than the single alkyl group in aldehydes. orgoreview.comlibretexts.org Formaldehyde (B43269), with no alkyl groups, exists almost entirely in its hydrated form in aqueous solutions. libretexts.orglibretexts.org

Electronic Effects : The stability of the gem-diol is significantly influenced by the electronic nature of the substituents attached to the carbonyl carbon. Electron-withdrawing groups (EWGs) destabilize the carbonyl group and favor the formation of the gem-diol. libretexts.orgwikipedia.org A classic example is chloral (B1216628), which forms a stable hydrate (B1144303) (chloral hydrate) due to the strong inductive effect of the trichloromethyl group. wikipedia.org Conversely, electron-donating groups (EDGs) stabilize the carbonyl compound, shifting the equilibrium away from the gem-diol. libretexts.orglibretexts.org

Catalysis : The hydration reaction can be catalyzed by either acid or base. orgoreview.comlibretexts.org In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. orgoreview.com Under basic conditions, the hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the carbonyl carbon. orgoreview.comlibretexts.org While catalysis speeds up the attainment of equilibrium, it does not alter the position of the equilibrium itself. libretexts.org

The equilibrium constant (Khyd) for the hydration reaction quantifies the relative amounts of the carbonyl compound and the gem-diol at equilibrium.

| Carbonyl Compound | Khyd | Predominant Form at Equilibrium |

| Formaldehyde (H₂C=O) | 10³ wikipedia.org | Hydrate (Methanediol) |

| Acetaldehyde (CH₃CHO) | 1.0 | Roughly equal mixture |

| Acetone ((CH₃)₂C=O) | 10⁻³ wikipedia.org | Carbonyl |

| Hexafluoroacetone ((CF₃)₂C=O) | 10⁶ wikipedia.org | Hydrate |

| Chloral (Cl₃CCHO) | 500 orgoreview.com | Hydrate |

This table presents the equilibrium constants for the hydration of various carbonyl compounds, illustrating the influence of structure on gem-diol stability.

Significance of Geminal Diols as Reactive Intermediates in Organic and Atmospheric Chemistry

Though often unstable and difficult to isolate, geminal diols are crucial reactive intermediates in a variety of chemical processes. nih.govfiveable.me In organic synthesis, they are key players in the mechanisms of reactions such as the hydrolysis of esters and the reduction of carbonyls. fiveable.me For instance, during ester hydrolysis, the initial attack by a water molecule forms a tetrahedral intermediate that is structurally a geminal diol derivative, which then breaks down to form the final products. fiveable.me

In atmospheric chemistry, geminal diols are recognized as fundamental transients. nih.gov They are formed from the hydration of aldehydes and ketones present in the atmosphere and can undergo oxidation, contributing to the formation of organic acids and secondary organic aerosols. acs.orgacs.orgnih.gov Computational studies have shown that the gas-phase reaction of gem-diols with hydroxyl (OH) radicals and molecular oxygen (O₂) is a significant pathway. acs.orgresearchgate.net This process involves the abstraction of a hydrogen atom from the diol, followed by the rapid addition of O₂, leading to a geminal diol peroxy adduct. acs.orgresearchgate.net This intermediate can then decompose to form an organic acid and a hydroperoxyl radical (HO₂), impacting atmospheric composition. acs.org

Historical Context of Research on Arylmethanediols and Their Stability

Historically, geminal diols have been regarded as one of the most elusive classes of organic reactive intermediates, largely due to their inherent instability and tendency to dehydrate back to the parent carbonyl and water. nih.govpearson.com For a long time, their existence was primarily inferred from kinetic and mechanistic studies rather than direct observation. The isolation and characterization of stable gem-diols, like chloral hydrate, were considered exceptions to the general rule. wikipedia.org

Research into arylmethanediols—gem-diols where the diol-bearing carbon is attached to an aryl group—fits within this broader context. The aromatic ring's electronic properties influence the stability of the adjacent gem-diol. The successful preparation and gas-phase detection of the simplest geminal diol, methanediol (B1200039) [CH₂(OH)₂], in 2022 marked a significant milestone, demonstrating that these molecules can have gas-phase stability due to a substantial energy barrier to decomposition. nih.gov This breakthrough has invigorated research, suggesting that other previously elusive gem-diols, including arylmethanediols, might be accessible for study under specific conditions. Recent research has increasingly shifted from merely characterizing gem-diol structures to exploring their reactivity and potential applications in organic synthesis. researchgate.netresearchgate.net

Scope and Objectives of Academic Inquiry on Methanediol, (2-methylphenyl)-

Academic inquiry into Methanediol, (2-methylphenyl)- (CAS No. 45742-90-3) focuses on understanding its structure, stability, and reactivity as a representative arylmethanediol. nih.govepa.gov The presence of the 2-methylphenyl (o-tolyl) group introduces specific electronic and steric factors that are of scientific interest. The methyl group is weakly electron-donating, which would typically disfavor gem-diol formation compared to an unsubstituted phenyl group. However, its ortho position could introduce steric or intramolecular bonding effects that influence the diol's conformation and stability.

The primary objectives of research on this compound include:

Determining its physical and chemical properties through computational and, where possible, experimental methods.

Investigating the equilibrium between Methanediol, (2-methylphenyl)- and its corresponding aldehyde, 2-methylbenzaldehyde (B42018).

Studying its potential role as a reactive intermediate in organic and atmospheric reactions.

Exploring the synthesis and reactivity of its derivatives, such as the corresponding diacetate, which has been reported in the literature. lookchem.com

The data available on Methanediol, (2-methylphenyl)- is primarily from computational models and database entries, highlighting the challenges in its experimental study.

Properties of Methanediol, (2-methylphenyl)-

| Property | Value | Source |

| IUPAC Name | (2-methylphenyl)methanediol | PubChem nih.gov |

| Molecular Formula | C₈H₁₀O₂ | PubChem nih.gov |

| Molecular Weight | 138.16 g/mol | PubChem nih.gov |

| CAS Number | 45742-90-3 | PubChem nih.gov |

| Canonical SMILES | CC1=CC=CC=C1C(O)O | PubChem nih.gov |

| InChI Key | PEHKIYKLNBXJJT-UHFFFAOYSA-N | PubChem nih.gov |

This interactive table summarizes the key identifiers and computed properties for Methanediol, (2-methylphenyl)-.

Structure

3D Structure

Properties

CAS No. |

45742-90-3 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

(2-methylphenyl)methanediol |

InChI |

InChI=1S/C8H10O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8-10H,1H3 |

InChI Key |

PEHKIYKLNBXJJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Methanediol, 2 Methylphenyl and Its Derivatives

Direct Hydration Pathways to Methanediol (B1200039), (2-methylphenyl)- from Carbonyl Precursors

The most direct route to Methanediol, (2-methylphenyl)- involves the hydration of its corresponding carbonyl precursor, 2-methylbenzaldehyde (B42018). wikipedia.orgnih.gov This reaction is a reversible nucleophilic addition of water to the aldehyde's carbonyl group. libretexts.orgopenstax.org The position of the equilibrium is influenced by steric and electronic factors, with equilibrium for many aldehydes favoring the carbonyl form. chemistrysteps.comlibretexts.org However, the geminal diol, also known as a hydrate (B1144303), is readily formed in aqueous solutions, particularly under catalytic conditions. libretexts.org

| Precursor | Product | Reaction Type | Key Feature |

|---|---|---|---|

| 2-Methylbenzaldehyde | Methanediol, (2-methylphenyl)- | Hydration (Nucleophilic Addition) | Reversible equilibrium between aldehyde and geminal diol. libretexts.org |

The hydration of 2-methylbenzaldehyde can be significantly accelerated by an acid catalyst. libretexts.org In this mechanism, the carbonyl oxygen is first protonated by an acid, such as hydronium ion (H₃O⁺). openstax.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orglibretexts.org Subsequent deprotonation of the resulting intermediate by a water molecule yields the neutral geminal diol, Methanediol, (2-methylphenyl)-, and regenerates the acid catalyst. openstax.orgkhanacademy.org

Mechanism of Acid-Catalyzed Hydration:

Protonation: The carbonyl oxygen of 2-methylbenzaldehyde is protonated, forming a resonance-stabilized cation that is a much stronger electrophile. openstax.org

Nucleophilic Attack: A water molecule attacks the highly electrophilic carbonyl carbon. openstax.org

Deprotonation: A final deprotonation step yields the geminal diol and regenerates the acid catalyst. khanacademy.org

Under basic conditions, the nucleophilic addition of water to 2-methylbenzaldehyde also leads to the formation of Methanediol, (2-methylphenyl)-. In this pathway, the hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, directly attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org This attack results in the formation of a tetrahedral alkoxide intermediate. openstax.org Subsequent protonation of this intermediate by a water molecule yields the final geminal diol product and regenerates the hydroxide catalyst. libretexts.org The presence of alkyl groups, such as the methyl group in 2-methylbenzaldehyde, can slightly suppress the positive charge on the carbonyl carbon, but the reaction proceeds readily. chemistrysteps.com

| Catalyst Type | Initial Step | Nucleophile | Intermediate |

|---|---|---|---|

| Acid (H₃O⁺) | Protonation of carbonyl oxygen openstax.org | Water (H₂O) openstax.org | Protonated adduct |

| Base (OH⁻) | Nucleophilic attack on carbonyl carbon libretexts.org | Hydroxide (OH⁻) libretexts.org | Alkoxide ion openstax.org |

Energetic Processing and Low-Temperature Synthesis Approaches to Geminal Diols

While direct hydration is common, many geminal diols are inherently unstable and difficult to isolate. ebsco.comquora.com Recent advancements have demonstrated novel methods for synthesizing and identifying these elusive molecules. A significant breakthrough was the preparation of methanediol, the simplest geminal diol, through the energetic processing of low-temperature methanol-oxygen ices. nih.govpnas.org

In this method, researchers exposed ices composed of methanol (B129727) and oxygen to energetic electrons at extremely low temperatures. pnas.org This energetic processing induced chemical reactions within the ice matrix. hawaii.edu Upon sublimation, the products were analyzed in the gas phase using isomer-selective photoionization reflectron time-of-flight mass spectrometry. nih.govpnas.org This technique allowed for the unambiguous identification of methanediol [CH₂(OH)₂]. nih.govsemanticscholar.org

Electronic structure calculations supported these findings, revealing that methanediol is formed via the insertion of an electronically excited oxygen atom into a carbon-hydrogen bond of methanol. nih.govresearchgate.net This low-temperature synthesis in an icy matrix stabilizes the otherwise transient geminal diol, allowing for its detection. nih.govpnas.org This approach opens a conceptual pathway for synthesizing and characterizing other unstable geminal diols that are key reactive intermediates in atmospheric and interstellar chemistry. hawaii.eduresearchgate.net

Derivatization and Further Synthetic Utility of Methanediol, (2-methylphenyl)-

Although Methanediol, (2-methylphenyl)- exists in equilibrium with its aldehyde form, it can be considered a valuable intermediate and building block in organic synthesis. Its reactivity is closely linked to that of the parent aldehyde, often acting as a masked or hydrated form of the carbonyl group. rsc.org

Methanediol, (2-methylphenyl)- can react with polyols like 1,2,3-Propanetriol (glycerol) to form cyclic ethers, specifically cyclic acetals. nih.govchemspider.com This reaction typically proceeds under acid catalysis, where the geminal diol (or more directly, the 2-methylbenzaldehyde with which it is in equilibrium) condenses with the glycerol (B35011). The reaction involves the nucleophilic attack of the hydroxyl groups of glycerol on the carbonyl carbon, followed by the elimination of water to form a stable five- or six-membered cyclic acetal. The resulting compound, "1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol," is a stable derivative that effectively protects the original aldehyde functionality. nih.gov

As a hydrated aldehyde, Methanediol, (2-methylphenyl)- serves as a precursor for various synthetic transformations where 2-methylbenzaldehyde is the reactant. The geminal diol functionality can be considered a versatile group for further conversions. rsc.org For instance, it can readily engage in reactions with nitrogen-based nucleophiles. rsc.org The equilibrium with the aldehyde allows it to participate in reactions such as:

Condensation Reactions: Formation of imines and hydrazones through reaction with amines and hydrazines, respectively.

Acetal Formation: As described above, reaction with alcohols and diols provides a method for protecting the carbonyl group.

Reductive Amination: In the presence of an amine and a reducing agent, it can be converted to a secondary or tertiary amine.

Wittig and Related Reactions: The aldehyde form can be converted to alkenes.

In this context, Methanediol, (2-methylphenyl)- is not just a hydration product but a key component of an equilibrium system that provides access to the full range of aldehyde chemistry, making it a fundamental building block in the synthesis of more complex molecules. guidechem.comcymitquimica.com

Thermodynamic and Kinetic Stability of Methanediol, 2 Methylphenyl

General Factors Governing Geminal Diol Stability

The inherent stability of geminal diols is a subject of considerable interest in organic chemistry. Generally, these compounds are thermodynamically unstable relative to their corresponding carbonyl compounds, and the equilibrium often favors the aldehyde or ketone form. researchgate.netwikipedia.org However, several factors can influence this equilibrium, either stabilizing or destabilizing the geminal diol.

Electronic effects exerted by substituents on the aromatic ring play a crucial role in determining the stability of arylmethanediols. Electron-withdrawing groups (EWGs) tend to stabilize the geminal diol form. libretexts.org This is because EWGs increase the partial positive charge on the carbonyl carbon of the corresponding aldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov Conversely, electron-donating groups (EDGs) destabilize the geminal diol by decreasing the electrophilicity of the carbonyl carbon. researchgate.net

The methyl group at the ortho position in Methanediol (B1200039), (2-methylphenyl)- is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugation effect, both of which increase the electron density on the aromatic ring and, by extension, on the carbonyl carbon of 2-methylbenzaldehyde (B42018). This reduces the driving force for hydration and consequently destabilizes the geminal diol.

The effect of substituents on the hydration of benzaldehydes can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org A positive rho (ρ) value for the hydration equilibrium indicates that electron-withdrawing groups favor the formation of the geminal diol. While the Hammett equation is primarily applied to meta and para substituents to avoid steric complications, the electronic effect of the ortho-methyl group in 2-methylbenzaldehyde is expected to disfavor hydration compared to unsubstituted benzaldehyde (B42025).

Table 1: Expected Relative Hydration Equilibrium Constants (Khyd) for Substituted Benzaldehydes

| Substituent (Position) | Electronic Effect | Expected Relative Khyd vs. Benzaldehyde |

| -NO2 (para) | Strong Electron-Withdrawing | > 1 |

| -Cl (para) | Weak Electron-Withdrawing | > 1 |

| -H | Reference | 1 |

| -CH3 (para) | Electron-Donating | < 1 |

| -CH3 (ortho) | Electron-Donating | < 1 |

This table illustrates the expected trends based on electronic effects. Actual values would require experimental determination.

Steric hindrance is a significant factor in the stability of geminal diols, particularly when substituents are located near the reaction center. wikipedia.orgacs.org The presence of a bulky group on the carbon atom bearing the two hydroxyl groups can lead to steric strain, destabilizing the geminal diol and shifting the equilibrium towards the less crowded carbonyl compound.

Role of Intramolecular Hydrogen Bonding and Conformational Preferences

Intramolecular hydrogen bonding can be a significant stabilizing factor for some geminal diols. researchgate.net For an intramolecular hydrogen bond to form, the molecule must be able to adopt a conformation in which a hydrogen atom of one hydroxyl group can interact with the oxygen atom of the other hydroxyl group. This typically requires the formation of a five- or six-membered ring-like structure.

In Methanediol, (2-methylphenyl)-, the two hydroxyl groups are attached to the same carbon atom. The formation of an intramolecular hydrogen bond would necessitate a highly strained four-membered ring, which is energetically unfavorable. Therefore, intramolecular hydrogen bonding is not expected to play a significant stabilizing role in this molecule.

The conformational preferences of Methanediol, (2-methylphenyl)- will be dictated by the need to minimize steric interactions between the ortho-methyl group and the two hydroxyl groups. Rotation around the C(aryl)-C(diol) bond will likely be restricted. The most stable conformers would be those where the bulky groups are positioned as far apart as possible. Theoretical studies on substituted benzyl (B1604629) alcohols suggest that different staggered conformations can exist, with their relative energies depending on the nature and position of the substituents. researchgate.netnist.gov

Equilibrium Studies of Hydration-Dehydration in Methanediol, (2-methylphenyl)- Systems

The hydration of an aldehyde to a geminal diol is a reversible process, and the position of the equilibrium is described by the hydration equilibrium constant (Khyd). uni-muenchen.de

2-methylbenzaldehyde + H2O ⇌ Methanediol, (2-methylphenyl)-

Khyd = [Methanediol, (2-methylphenyl)-] / ([2-methylbenzaldehyde][H2O])

A Khyd value greater than 1 indicates that the geminal diol is the predominant species at equilibrium, while a value less than 1 indicates that the aldehyde is favored. For most simple aldehydes and ketones, Khyd is less than 1. researchgate.net

Table 2: Estimated Thermodynamic Parameters for the Hydration of 2-Methylbenzaldehyde

| Parameter | Expected Value | Rationale |

| ΔG°hyd | Positive | Equilibrium favors the aldehyde. |

| ΔH°hyd | Negative | Formation of two C-O single bonds and one O-H bond is typically exothermic. |

| ΔS°hyd | Negative | Two molecules combine to form one, leading to a decrease in entropy. |

These are qualitative predictions based on general principles of aldehyde hydration.

Kinetic Analysis of Decomposition Pathways of Methanediol, (2-methylphenyl)-

The decomposition of Methanediol, (2-methylphenyl)- back to 2-methylbenzaldehyde and water is the reverse of the hydration reaction. The rate of this dehydration is an important aspect of its kinetic stability. The reaction is known to be catalyzed by both acids and bases. researchgate.net

Under acidic conditions, one of the hydroxyl groups is protonated, forming a good leaving group (water). Subsequent elimination of water, facilitated by a lone pair on the other oxygen, regenerates the carbonyl group. In basic conditions, a hydroxide (B78521) ion removes a proton from one of the hydroxyl groups, and the resulting alkoxide facilitates the elimination of the other hydroxyl group as a hydroxide ion.

While specific kinetic data for the decomposition of Methanediol, (2-methylphenyl)- is scarce, theoretical studies on the unimolecular decomposition of methanediol suggest a significant energy barrier, indicating kinetic stability in the gas phase at lower temperatures. caltech.eduscispace.com However, in aqueous solution and in the presence of catalysts, the decomposition is expected to be rapid. The rate of decomposition will be influenced by the electronic and steric factors discussed previously. The electron-donating methyl group, by stabilizing the partial positive charge on the carbonyl carbon of the product, may slightly increase the rate of dehydration compared to an unsubstituted arylmethanediol.

Further decomposition pathways for the aromatic ring itself would require much more drastic conditions and are not typically considered under the context of geminal diol stability.

Mechanistic Investigations of Methanediol, 2 Methylphenyl Reactions

Detailed Reaction Mechanisms for Hydration and Dehydration of Arylmethanediols

The formation of Methanediol (B1200039), (2-methylphenyl)-, an arylmethanediol, from 2-methylbenzaldehyde (B42018) and its reverse reaction, dehydration, are fundamental equilibrium processes. These transformations are catalyzed by either acid or base, proceeding through distinct mechanistic pathways.

The hydration of the carbonyl group in 2-methylbenzaldehyde to form the geminal diol, Methanediol, (2-methylphenyl)-, is a reversible nucleophilic addition reaction. The position of the equilibrium between the aldehyde and the diol is influenced by the electronic and steric nature of the substituents on the aromatic ring.

Acid-Catalyzed Hydration:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of 2-methylbenzaldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent deprotonation of the resulting oxonium ion by a water molecule or another base yields the geminal diol.

Base-Catalyzed Hydration:

In the presence of a base, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a water molecule results in the formation of Methanediol, (2-methylphenyl)- and regenerates the hydroxide catalyst.

Dehydration Mechanism:

The dehydration of Methanediol, (2-methylphenyl)- back to 2-methylbenzaldehyde is the microscopic reverse of the hydration process. In acidic media, one of the hydroxyl groups is protonated, forming a good leaving group (water). The departure of the water molecule is accompanied by the formation of a carbon-oxygen double bond, facilitated by the deprotonation of the other hydroxyl group. Under basic conditions, a hydroxide ion removes a proton from one of the hydroxyl groups, forming an alkoxide. This is followed by the expulsion of a hydroxide ion from the same carbon, leading to the formation of the carbonyl group.

Water Catalysis in Geminal Diol Transformations

In the absence of added strong acids or bases, water itself can act as a catalyst in the hydration and dehydration of arylmethanediols like Methanediol, (2-methylphenyl)-. This "water catalysis" involves a concerted mechanism where a small number of water molecules facilitate proton transfer.

In the hydration of 2-methylbenzaldehyde, one water molecule can act as a nucleophile, attacking the carbonyl carbon, while a second water molecule acts as a general acid, donating a proton to the carbonyl oxygen, and a third can act as a general base, accepting a proton from the attacking water molecule. This network of hydrogen bonds helps to stabilize the transition state and lower the activation energy of the reaction.

Similarly, in the dehydration of Methanediol, (2-methylphenyl)-, a cluster of water molecules can facilitate the removal of a proton from one hydroxyl group and the donation of a proton to the other, promoting the elimination of a water molecule and the reformation of the carbonyl group. While significantly slower than acid or base-catalyzed reactions, water catalysis is a crucial process in neutral aqueous environments.

Isotopic Labeling Studies and Kinetic Isotope Effects in Methanediol, (2-methylphenyl)- Reactions

Isotopic labeling is a powerful technique used to elucidate the mechanisms of chemical reactions. wikipedia.org By replacing an atom with its heavier isotope, one can track its movement through the reaction and measure the effect of the isotopic substitution on the reaction rate, known as the kinetic isotope effect (KIE).

For the hydration of 2-methylbenzaldehyde, several isotopic labeling experiments can be envisaged to probe the mechanism:

¹⁸O-labeling: Using H₂¹⁸O as the solvent would result in the incorporation of ¹⁸O into the hydroxyl groups of Methanediol, (2-methylphenyl)-. This would confirm that the oxygen atoms of the diol originate from water.

Deuterium (B1214612) Labeling: Performing the reaction in D₂O would lead to the incorporation of deuterium into the hydroxyl groups.

Kinetic Isotope Effects (KIEs):

The study of KIEs can provide valuable information about the transition state of the rate-determining step.

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For the dehydration of Methanediol, (2-methylphenyl)-, if the C-H bond of the aldehyde proton were to be involved in the rate-determining step of a hypothetical alternative mechanism, replacing it with a C-D bond would result in a significant primary KIE (typically kH/kD > 2). However, for the accepted nucleophilic addition-elimination mechanism, a primary KIE is not expected for this position.

Secondary KIE: A secondary KIE arises from isotopic substitution at a position that is not directly involved in bond breaking or formation. For the hydration of 2-methylbenzaldehyde, replacing the aldehyde proton with deuterium would be expected to result in a small secondary KIE. The change in hybridization of the carbonyl carbon from sp² in the aldehyde to sp³ in the gem-diol leads to changes in the vibrational frequencies of the C-H bond. An inverse secondary KIE (kH/kD < 1) is often observed in reactions where an sp² center is converted to an sp³ center in the transition state. For the protonation of benzaldehyde (B42025) in aqueous sulfuric acid, an equilibrium isotope effect (EIE) of 0.94 has been reported, which is an inverse effect. github.io This suggests that the transition state for the hydration of 2-methylbenzaldehyde, which involves a similar change in hybridization, would also exhibit an inverse secondary KIE.

| Isotopic Substitution | Expected KIE Type | Rationale |

| C-H -> C-D (aldehyde proton) | Secondary (Inverse) | Change in hybridization from sp² to sp³ at the carbonyl carbon in the transition state. |

| O-H -> O-D (hydroxyl protons) | Solvent Isotope Effect | Changes in the stability of the reactants and transition state due to hydrogen bonding differences between H₂O and D₂O. |

Photochemical Transformations Involving Methanediol, (2-methylphenyl)- Systems

While gem-diols are primarily known for their role in hydration-dehydration equilibria, they can also be involved in photochemical transformations, particularly in atmospheric and environmental chemistry. The presence of the aromatic ring in Methanediol, (2-methylphenyl)- makes it susceptible to photochemical reactions.

One potential photochemical pathway is the reaction with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH). In the atmosphere, the photochemical oxidation of biogenic volatile organic compounds can lead to the formation of gem-diols. researchgate.net These gem-diols can then be further oxidized by •OH radicals.

For Methanediol, (2-methylphenyl)-, the reaction with a hydroxyl radical could proceed via hydrogen abstraction from one of the hydroxyl groups or from the benzylic C-H bond. The resulting radical could then undergo further reactions, such as addition of molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products.

Computational Chemistry and Theoretical Studies of Methanediol, 2 Methylphenyl

Electronic Structure Calculations and Conformational Analysis of Methanediol (B1200039), (2-methylphenyl)-

Detailed electronic structure calculations and a thorough conformational analysis specifically for Methanediol, (2-methylphenyl)- have not been reported in the reviewed literature. For the parent methanediol, computational studies have identified different conformers and analyzed their relative stabilities. It is reasonable to assume that the presence of the 2-methylphenyl group would introduce significant steric and electronic effects, leading to a more complex conformational landscape. The orientation of the phenyl ring relative to the diol group, and the rotation around the C-C bond connecting them, would be key factors in determining the most stable conformers. However, without specific calculations, parameters such as bond lengths, bond angles, dihedral angles, and relative energies of these conformers for Methanediol, (2-methylphenyl)- remain unquantified.

Quantum Chemical Modeling of Stability and Reactivity Landscapes

The stability and reactivity of gem-diols are often discussed in the context of their equilibrium with the corresponding aldehyde or ketone and water. For Methanediol, (2-methylphenyl)-, this would be the hydration of 2-methylbenzaldehyde (B42018). While the reaction mechanisms of aldehyde hydration have been studied computationally, specific thermodynamic and kinetic data for the 2-methylbenzaldehyde system are not available.

Quantum chemical modeling would be essential to understand the influence of the ortho-methyl group on the stability of the gem-diol. This would involve calculating the energies of the reactants (2-methylbenzaldehyde and water), the gem-diol, and any transition states. Such calculations would provide insights into the equilibrium constant for the hydration reaction and the activation energy for the dehydration of Methanediol, (2-methylphenyl)-, thereby quantifying its stability and reactivity.

Transition State Characterization and Reaction Pathway Analysis for Methanediol, (2-methylphenyl)-

A complete reaction pathway analysis for the formation or decomposition of Methanediol, (2-methylphenyl)- would necessitate the characterization of all relevant transition states. This would involve sophisticated computational techniques to locate the saddle points on the potential energy surface corresponding to these transient structures. Key parameters of the transition state, such as its geometry, vibrational frequencies (including the characteristic imaginary frequency), and energy, are critical for understanding the reaction mechanism and calculating reaction rates. At present, no such transition state analyses for reactions involving Methanediol, (2-methylphenyl)- have been published.

Solvation Effects and Cluster Chemistry of Methanediol, (2-methylphenyl)-

The behavior of Methanediol, (2-methylphenyl)- in solution would be significantly influenced by solvation effects. Computational models, such as implicit solvent models or explicit solvent simulations (e.g., quantum mechanics/molecular mechanics), would be necessary to investigate how the solvent interacts with the solute and affects its structure, stability, and reactivity. The formation of hydrogen-bonded clusters with solvent molecules, particularly water, would be of interest. While general studies on the solvation of organic molecules exist, specific computational data on the solvation and cluster chemistry of Methanediol, (2-methylphenyl)- are not available.

Spectroscopic Characterization Techniques for Methanediol, 2 Methylphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. Both solution-state and solid-state NMR techniques are invaluable for characterizing Methanediol (B1200039), (2-methylphenyl)-.

In solution, ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of (2-methylphenyl)methanediol and studying its equilibrium with the corresponding aldehyde, 2-methylbenzaldehyde (B42018). The geminal diol is characterized by a unique set of signals that distinguish it from its aldehyde counterpart and other related species.

Key diagnostic signals in the ¹H NMR spectrum would include a methine proton (CH(OH)₂) signal, typically appearing as a singlet, and distinct signals for the hydroxyl protons, the aromatic protons of the 2-methylphenyl group, and the methyl group protons. The chemical shift of the methine proton is particularly indicative of the gem-diol structure. For instance, in related geminal diols, this proton signal appears in a region distinct from aldehydic protons.

The ¹³C NMR spectrum provides further confirmation, with a characteristic signal for the carbon atom bearing the two hydroxyl groups (C(OH)₂). The chemical shift of this carbon is a key identifier. The aromatic and methyl carbons of the 2-methylphenyl group will also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methanediol, (2-methylphenyl)- in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH(OH)₂ | 5.5 - 6.5 | 85 - 95 |

| OH | Variable (broad singlet) | - |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Aromatic C-CH(OH)₂ | - | 140 - 145 |

| CH₃ | 2.2 - 2.4 | 18 - 22 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Equilibrium studies using solution-state NMR can quantify the relative concentrations of the geminal diol and the aldehyde in various solvents and at different temperatures, providing insights into the thermodynamic stability of Methanediol, (2-methylphenyl)-.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in the crystalline state. For Methanediol, (2-methylphenyl)-, ssNMR can provide information that is complementary to solution-state NMR and single-crystal X-ray diffraction.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that can provide high-resolution spectra of solid samples. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. These differences can provide valuable information about the intermolecular interactions, such as hydrogen bonding, present in the crystal lattice.

Furthermore, ssNMR can be used to study polymorphism, where a compound can exist in multiple crystalline forms. Each polymorph will typically give a distinct ssNMR spectrum, allowing for their identification and characterization. For a molecule like Methanediol, (2-methylphenyl)-, which is capable of forming strong hydrogen bonds, the study of its solid-state structure and potential polymorphs is of significant interest.

Single-Crystal X-ray Diffraction Studies of Methanediol, (2-methylphenyl)- and Related Compounds

The crystallographic data would reveal the geometry of the (2-methylphenyl)methanediol molecule, including the orientation of the 2-methylphenyl group relative to the geminal diol moiety. Crucially, it would provide detailed information about the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding involving the hydroxyl groups is expected to be a dominant feature in the crystal packing.

Table 2: Hypothetical Crystallographic Data for Methanediol, (2-methylphenyl)-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 725 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.26 |

Note: This is a hypothetical data set for illustrative purposes. Actual crystallographic data can only be obtained through experimental analysis of a suitable single crystal.

Analysis of the crystal structure would provide insights into how the molecules pack in the solid state and the nature of the hydrogen-bonding network, which are crucial for understanding the physical properties of the crystalline material.

Mass Spectrometry and Photoionization Techniques in the Analysis of Geminal Diols

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For an unstable species like a geminal diol, soft ionization techniques are often necessary to observe the molecular ion.

Electron ionization (EI) mass spectrometry may lead to significant fragmentation of Methanediol, (2-methylphenyl)-, primarily through the loss of a water molecule to form the corresponding aldehyde. The observation of a peak corresponding to the molecular ion of 2-methylbenzaldehyde would be strong evidence for the presence of the geminal diol in the original sample.

Photoionization techniques, such as single-photon ionization (SPI) and resonance-enhanced multiphoton ionization (REMPI), coupled with time-of-flight (TOF) mass spectrometry, are powerful tools for the analysis of transient species. These methods can provide selective and soft ionization, minimizing fragmentation and allowing for the direct detection of the molecular ion of the geminal diol. The ionization energy of Methanediol, (2-methylphenyl)- could also be determined using these techniques, providing fundamental information about its electronic structure.

Table 3: Expected Key Mass Spectral Fragments for Methanediol, (2-methylphenyl)-

| m/z | Identity |

| 138 | [M]⁺ (Molecular ion) |

| 120 | [M - H₂O]⁺ (2-methylbenzaldehyde) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule and can be used to distinguish between the geminal diol and its corresponding aldehyde.

In the IR spectrum of Methanediol, (2-methylphenyl)-, the most prominent features would be the O-H stretching vibrations of the hydroxyl groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations would also be present, likely in the 1000-1200 cm⁻¹ region. The absence of a strong C=O stretching band (typically around 1700 cm⁻¹) would be a key indicator that the compound exists as the geminal diol rather than the aldehyde.

Raman spectroscopy would provide complementary information. The O-H stretching modes are generally weak in Raman spectra, but the C-C stretching vibrations of the aromatic ring and the C-O stretching modes would be readily observable.

Table 4: Characteristic Vibrational Frequencies for Methanediol, (2-methylphenyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1000 - 1200 |

| O-H bend | 1300 - 1450 |

By combining these spectroscopic techniques, a comprehensive understanding of the structure, stability, and properties of Methanediol, (2-methylphenyl)- and its derivatives can be achieved.

Environmental and Atmospheric Chemistry Relevance of Arylmethanediols

Role of Geminal Diols as Atmospheric Intermediates in Aerosol Formation and Reactions

Methanediol (B1200039), (2-methylphenyl)-, an arylmethanediol, is formed in the atmosphere through the hydration of the carbonyl group of its corresponding aldehyde, 2-methylbenzaldehyde (B42018) (also known as o-tolualdehyde). This reaction is a reversible equilibrium where water adds to the aldehyde's carbonyl function. libretexts.orglibretexts.org While geminal diols are often unstable, they are recognized as key reactive intermediates in atmospheric processes. pageplace.denih.gov The position of the equilibrium between the aldehyde and the gem-diol is highly dependent on the structure of the molecule. For most aldehydes, the equilibrium tends to favor the aldehyde form, especially when electron-donating groups are present, which stabilize the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org

Despite the equilibrium likely favoring the aldehyde, the formation of Methanediol, (2-methylphenyl)- is significant for its role in secondary organic aerosol (SOA) formation. Aldehydes are known to contribute significantly to SOA formation through heterogeneous reactions, a process that can be accelerated by the presence of an acid catalyst like sulfuric acid aerosol. acs.org The transformation of the aldehyde group, including its hydration to a gem-diol, is a crucial step in these particle-phase reactions. acs.org The photo-oxidation of the precursor, o-tolualdehyde, has been shown to produce appreciable yields of SOA, ranging from 5-13%. researchgate.netnih.gov The organic content of the aerosol formed is chemically diverse, containing mono-aromatic compounds, carboxylic acids, and various carbonyls. tandfonline.comtandfonline.com The evaporation of water from droplets containing aldehydes can trigger reactions that increase the residual particle volume, indicating that the hydration/dehydration cycle is critical in aerosol mass production. nih.gov Therefore, Methanediol, (2-methylphenyl)-, as the hydrated form of o-tolualdehyde, acts as a transient intermediate that facilitates the incorporation of aromatic carbon into the particle phase, contributing to aerosol growth and evolution in the atmosphere.

Atmospheric Fate and Degradation Pathways of Methanediol, (2-methylphenyl)-

The atmospheric fate of Methanediol, (2-methylphenyl)- is intrinsically linked to its equilibrium with o-tolualdehyde and the atmospheric degradation pathways of the aldehyde. The primary and most rapid degradation pathway for this system is the direct photolysis of o-tolualdehyde by sunlight. acs.org Experimental studies have confirmed that photolysis is the major atmospheric loss process, with a short estimated lifetime of just 1 to 2 hours. researchgate.netnih.gov This rapid removal indicates that any Methanediol, (2-methylphenyl)- formed will have a correspondingly short existence in the atmosphere as the equilibrium continuously shifts to replenish the photolyzed aldehyde.

Other, slower degradation pathways involve reactions with atmospheric oxidants. The reaction with hydroxyl radicals (OH) is a significant, albeit slower, removal process compared to photolysis. The reaction with nitrate (B79036) radicals (NO₃) during nighttime is considered a minor pathway. acs.org The atmospheric lifetimes of o-tolualdehyde with respect to these key oxidants are summarized in the table below.

| Removal Process | Estimated Lifetime |

|---|---|

| Photolysis | 1-2 hours researchgate.netnih.govacs.org |

| Reaction with OH Radicals | 13.6 hours acs.org |

| Reaction with NO₃ Radicals | 56.7 hours acs.org |

Interactions of Arylmethanediols with Atmospheric Pollutants and Radicals

The interaction of Methanediol, (2-methylphenyl)- with atmospheric pollutants is governed by the reactivity of its precursor, o-tolualdehyde, with key atmospheric radicals such as the hydroxyl radical (OH) and the nitrate radical (NO₃).

The daytime reaction with OH radicals is a primary oxidation pathway for many aromatic compounds. For o-tolualdehyde, this reaction proceeds via two main channels: OH addition to the aromatic ring and H-atom abstraction from the aldehyde group or the methyl group. nih.gov The abstraction of the aldehydic hydrogen is typically a significant pathway for aromatic aldehydes. copernicus.org

| Aromatic Aldehyde | k (x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Benzaldehyde (B42025) | 2.6 ± 0.3 |

| o-Tolualdehyde | 8.8 ± 0.8 |

| m-Tolualdehyde | 4.8 ± 0.5 |

| p-Tolualdehyde | 4.9 ± 0.5 |

| 2,4-Dimethylbenzaldehyde | 15.1 ± 1.4 |

| 2,5-Dimethylbenzaldehyde | 12.7 ± 1.2 |

For the Methanediol, (2-methylphenyl)- molecule itself, the two hydroxyl groups provide active sites for reaction with OH radicals. This interaction would involve the abstraction of a hydrogen atom from an -OH group, forming a radical intermediate that can subsequently react with oxygen (O₂). This process is a common first step in the atmospheric oxidation of alcohols. nih.gov However, the concentration and reactivity of the parent aldehyde mean that the radical chemistry is dominated by the fate of o-tolualdehyde.

Contribution of Methanediol, (2-methylphenyl)- to Atmospheric Carbon Cycling

Methanediol, (2-methylphenyl)-, through its equilibrium with o-tolualdehyde, plays a role in the atmospheric carbon cycle by influencing the transformation and phase partitioning of anthropogenic organic carbon. Aromatic aldehydes like o-tolualdehyde are emitted from combustion sources, including automobile exhaust, and are thus part of the flux of fossil-fuel-derived carbon into the atmosphere. copernicus.orgwikipedia.org

Once in the atmosphere, the rapid photochemical processing of o-tolualdehyde transforms the parent carbon structure into a variety of oxygenated products. researchgate.netnih.gov This initial functionalization leads to the formation of less volatile compounds that partition from the gas phase to the aerosol phase, sequestering carbon in SOA. tandfonline.comacs.org This process represents a key step in the atmospheric lifecycle of organic carbon, moving it from a volatile to a condensed phase, which has implications for climate and air quality.

Over longer timescales, the organic carbon within the aerosol and remaining in the gas phase undergoes further, multigenerational oxidation. nih.gov These aging processes involve fragmentation reactions, which break down the aromatic ring and larger oxidation products into smaller, more highly oxygenated molecules. researchgate.net Ultimately, this cascade of reactions leads to the formation of small volatile organic compounds, carbon monoxide (CO), and carbon dioxide (CO₂), returning the carbon to the atmosphere as inorganic species. nih.gov Thus, the atmospheric chemistry of Methanediol, (2-methylphenyl)- and its aldehyde precursor is a microcosm of the broader atmospheric carbon cycle, involving emission, chemical transformation, phase partitioning, and eventual mineralization.

Advanced Synthetic Applications and Materials Science Aspects

Methanediol (B1200039), (2-methylphenyl)- in the Synthesis of Heterocyclic Ring Systems

There is no available scientific literature that specifically describes the use of Methanediol, (2-methylphenyl)- in the synthesis of heterocyclic ring systems. Hypothetically, as a hydrated form of 2-methylbenzaldehyde (B42018), it could potentially participate in reactions where the aldehyde is a precursor. Aldehydes are common building blocks in the synthesis of various heterocycles, such as pyridines, pyrimidines, and imidazoles, through condensation reactions with amines, amides, or other nucleophiles. The presence of the 2-methylphenyl group would be expected to introduce steric hindrance and electronic effects that could influence the reaction pathways and yields compared to unsubstituted benzaldehyde (B42025). However, without experimental data, these remain conjectures.

Utilization of Methanediol, (2-methylphenyl)- Moieties in Polymer Chemistry and Resin Development

Currently, there are no published studies on the utilization of Methanediol, (2-methylphenyl)- moieties in polymer chemistry or resin development. In general, aldehydes like formaldehyde (B43269) are key components in the production of thermosetting resins, such as phenol-formaldehyde and urea-formaldehyde resins. ksu.edu.saresearchgate.net The analogous incorporation of 2-methylbenzaldehyde, and by extension its hydrate (B1144303) Methanediol, (2-methylphenyl)-, into polymer backbones is not documented. The steric bulk of the 2-methylphenyl group might hinder polymerization processes that are effective for less substituted aldehydes.

Future Research Directions and Unexplored Avenues for Methanediol, 2 Methylphenyl

Development of Novel Catalytic Systems for Controlled Synthesis and Transformation

The controlled synthesis and subsequent transformation of Methanediol (B1200039), (2-methylphenyl)- are pivotal for harnessing its potential reactivity. The equilibrium between an aldehyde and its gem-diol is often rapid and difficult to control. Future research will likely focus on developing sophisticated catalytic systems that can stabilize the gem-diol or selectively drive its formation and reaction.

Key research objectives in this area include:

Heterogeneous Catalysts: The design of solid acid catalysts, such as zeolites and metal oxides, presents a significant opportunity. researchgate.net These materials could provide confined environments (nanoreactors) that selectively favor the hydration of 2-methylbenzaldehyde (B42018) and stabilize the resulting gem-diol. researchgate.net The focus will be on tuning the acidic and basic properties of these catalysts to gain precise control over the hydration-dehydration equilibrium.

Metal-Organic Frameworks (MOFs): MOFs offer highly tunable porous structures that can be functionalized with specific catalytic sites. researchgate.net Future work could involve designing MOFs that can selectively bind 2-methylbenzaldehyde and facilitate its stereocontrolled hydration. The ordered and crystalline nature of MOFs would also allow for detailed structural analysis of the encapsulated gem-diol.

Sustainable Catalysis: A move towards greener and more sustainable catalytic systems is essential. This includes developing catalysts that are easily recoverable and reusable, minimizing waste and metal contamination. sciencedaily.com Research into catalysts based on abundant metals or even metal-free systems for the transformation of Methanediol, (2-methylphenyl)- will be a critical direction.

| Catalyst Type | Potential Application for Methanediol, (2-methylphenyl)- | Research Focus |

| Zeolites | Stabilizing the gem-diol within micropores. | Tuning pore size and acidity for selective hydration. |

| Metal-Organic Frameworks (MOFs) | Template-directed synthesis and selective transformations. | Functionalization of linkers and nodes for catalytic activity. |

| Nanoparticle Catalysts | High surface area for efficient conversion. | Control of particle size and surface chemistry. |

| Dual-Function Catalysts | Catalyzing hydration and subsequent reactions in one pot. | Integration of acidic/basic sites or metallic centers. |

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Hydration/Dehydration

Nature provides a rich blueprint for conducting chemical transformations with high efficiency and selectivity under mild conditions. Bio-inspired and enzymatic approaches offer a promising, environmentally benign alternative to traditional chemical methods for managing the hydration of 2-methylbenzaldehyde.

Future research in this domain will likely pursue:

Enzyme Discovery and Engineering: A primary goal is to identify or engineer enzymes, such as hydratases or dehydratases, that can catalyze the reversible hydration of 2-methylbenzaldehyde to Methanediol, (2-methylphenyl)-. This involves screening natural enzyme libraries or using directed evolution to create enzymes with desired activity and stability.

Biomimetic Catalysts: The development of synthetic molecules that mimic the active sites of enzymes could lead to highly efficient catalysts. researchgate.net These "artificial enzymes" could offer the selectivity of biocatalysts combined with the robustness of traditional chemical catalysts.

Whole-Cell Biotransformation: Utilizing whole microorganisms as biocatalysts for the formation of Methanediol, (2-methylphenyl)- is another viable route. This approach can be cost-effective as it avoids the need for enzyme purification, though it requires careful optimization of reaction conditions to ensure cell viability and productivity.

Application of Advanced Spectroscopic and Imaging Techniques for Dynamic Studies

Due to the often-transient nature of gem-diols, studying their structure, stability, and dynamics presents a significant challenge. nih.gov Advanced analytical techniques are crucial for gaining a deeper understanding of Methanediol, (2-methylphenyl)-.

Unexplored avenues in this area include:

Advanced NMR Spectroscopy: Solid-state NMR (ssNMR) spectroscopy can be a powerful tool for characterizing the structure of Methanediol, (2-methylphenyl)- if it can be stabilized in a solid matrix, such as within a zeolite or MOF. researchgate.net Techniques like ¹³C and ¹H ssNMR can provide detailed information about the local chemical environment and bonding.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could allow for the real-time observation of the hydration of 2-methylbenzaldehyde. spectroscopyonline.com This would provide unprecedented insight into the kinetics and mechanism of the formation and decay of the gem-diol.

In-Situ Monitoring: The development of methods for the in-situ monitoring of reactions involving Methanediol, (2-methylphenyl)- is critical. This could involve coupling spectroscopic techniques like Raman or Infrared (IR) spectroscopy directly to a reaction vessel to track the concentration of the gem-diol as a function of time and reaction conditions. spectroscopyonline.com

Computational Spectroscopy: Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of Methanediol, (2-methylphenyl)-. cam.ac.uk These predictions can then be used to guide and interpret experimental studies. rsc.org

| Technique | Information Gained about Methanediol, (2-methylphenyl)- |

| Solid-State NMR | Local structure and bonding within a solid matrix. researchgate.net |

| Ultrafast Spectroscopy | Real-time dynamics of formation and decay. spectroscopyonline.com |

| Raman/IR Spectroscopy | Vibrational modes for in-situ reaction monitoring. |

| Mass Spectrometry | Identification and fragmentation patterns. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Stability

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. ucla.edunih.gov These computational tools can significantly accelerate the exploration of Methanediol, (2-methylphenyl)-.

Future research directions will likely involve:

Stability Prediction: Training ML models on datasets of known gem-diol stabilities to predict the stability of Methanediol, (2-methylphenyl)- under a wide range of conditions (e.g., solvent, pH, temperature). rsc.org These models can help identify conditions where the gem-diol is sufficiently long-lived for further study or use.

Reactivity Prediction: AI algorithms can be developed to predict the reactivity of the hydroxyl groups of Methanediol, (2-methylphenyl)- in various chemical transformations. This could guide the design of new synthetic routes that utilize the gem-diol as a key intermediate.

Automated Reaction Optimization: ML algorithms can be coupled with high-throughput experimentation to rapidly optimize the conditions for the synthesis or transformation of Methanediol, (2-methylphenyl)-. researchgate.net This data-driven approach can significantly reduce the time and resources required for experimental work. appliedclinicaltrialsonline.com

De Novo Design: AI could be used to design novel catalysts or reaction conditions specifically tailored for the controlled formation of Methanediol, (2-methylphenyl)-. chemengineerkey.com

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Stability Modeling | Molecular descriptors, solvent properties, temperature, pH. | Equilibrium constant (K_hyd), half-life. | Rapidly identify conditions for gem-diol stabilization. |

| Reactivity Forecasting | Structure of reactants, catalyst information, reaction conditions. | Reaction yield, product distribution, reaction rate. ucla.edu | Guide synthetic planning and mechanistic studies. |

| Condition Optimization | Experimental data (catalyst, solvent, temp., etc.) and outcomes. | Optimal reaction conditions. | Accelerate the development of efficient synthetic protocols. researchgate.net |

By pursuing these future research directions, the scientific community can unlock a deeper understanding of the fundamental chemistry of Methanediol, (2-methylphenyl)-, paving the way for its potential application in organic synthesis and materials science.

Q & A

Basic: What are the established synthetic routes for (2-methylphenyl)-methanediol, and what experimental parameters are critical for optimizing yield and purity?

Methodological Answer:

Synthesis of (2-methylphenyl)-methanediol can be inferred from analogous diol derivatization strategies. A plausible route involves the nucleophilic addition of a 2-methylphenyl Grignard reagent to formaldehyde, followed by acid-catalyzed hydration. Critical parameters include:

- Temperature control : Maintaining sub-0°C conditions during Grignard addition to prevent side reactions .

- Solvent choice : Anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diol from unreacted precursors .

Yield optimization requires strict exclusion of moisture and oxygen, as methanediol derivatives are prone to dehydration .

Basic: How can NMR spectroscopy confirm the structural integrity of (2-methylphenyl)-methanediol?

Methodological Answer:

¹H and ¹³C NMR are critical for structural validation:

- ¹H NMR : Look for two distinct hydroxyl (-OH) proton signals near δ 2.5–3.5 ppm (exchangeable in D₂O). The 2-methylphenyl group will show aromatic protons (δ 6.8–7.4 ppm) and a methyl singlet (δ 2.3–2.5 ppm) .

- ¹³C NMR : The geminal diol carbon appears at δ 80–85 ppm, while the aromatic carbons and methyl group align with biphenyl derivatives (δ 18–25 ppm for methyl) .

Contradiction Alert : Hydration-dehydration equilibria may cause peak broadening; use deuterated DMSO-d₆ to stabilize the diol form .

Advanced: What computational approaches model the electronic structure and reactivity of (2-methylphenyl)-methanediol?

Methodological Answer:

Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set is recommended:

- Geometry optimization : Assess steric effects of the 2-methylphenyl group on diol conformation .

- Reactivity : Compute Fukui indices to predict nucleophilic/electrophilic sites for derivatization .

- Solvent effects : Include implicit solvent models (e.g., PCM for water) to simulate aqueous stability .

Compare with experimental IR/Raman spectra to validate vibrational modes .

Advanced: How do pH and solvent polarity influence the stability of (2-methylphenyl)-methanediol?

Methodological Answer:

- Acidic conditions (pH < 3) : Protonation of hydroxyl groups accelerates dehydration to (2-methylphenyl)formaldehyde. Monitor via UV-Vis at 280 nm .

- Alkaline conditions (pH > 10) : Deprotonation (pKa ~13) forms a conjugate base, increasing solubility but reducing stability .

- Solvent effects : High-polarity solvents (e.g., water, DMSO) stabilize the diol via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor dehydration .

Advanced: What mechanistic insights arise from studying thermal decomposition/nitrolysis of (2-methylphenyl)-methanediol?

Methodological Answer:

In nitrolysis reactions (e.g., HNO₃/H₂SO₄):

- Pathway I : Direct attack on the diol’s hydroxyl groups, releasing CH₂(OH)₂ (methanediol) as a transient intermediate, which decomposes to formaldehyde .

- Pathway II : NH₄⁺ catalysis enhances nitrolysis efficiency by stabilizing transition states .

Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition kinetics .

Basic: What analytical techniques characterize the physicochemical properties of (2-methylphenyl)-methanediol?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O) .

- DSC/TGA : Determine melting point (expected ~90–110°C) and thermal stability .

- HPLC : Purity assessment using C18 columns and UV detection at 254 nm .

Advanced: How to reconcile discrepancies between computational and experimental thermodynamic data?

Methodological Answer:

- Systematic error : DFT often underestimates diol stability due to incomplete dispersion corrections. Use D3BJ empirical dispersion .

- Experimental calibration : Compare computed ΔG with experimental values from reaction calorimetry .

- Dynamic effects : Ab initio molecular dynamics (AIMD) can account for solvent dynamics missing in static DFT .

Basic: What safety protocols are essential for handling (2-methylphenyl)-methanediol?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., formaldehyde) .

- Waste disposal : Neutralize aqueous waste with NaHCO₃ before incineration .

Advanced: How does the 2-methylphenyl group modulate hydrogen bonding and solubility?

Methodological Answer:

- Hydrogen bonding : The bulky aryl group sterically hinders intermolecular H-bonding, reducing crystalline lattice stability (solubility in ethanol increases by ~20% vs. unsubstituted methanediol) .

- Computational evidence : NCI analysis reveals weak CH-π interactions between methyl and aromatic rings .

Advanced: How can isotopic labeling elucidate kinetic pathways in catalytic reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.